molecular formula C10H9BFN3O3 B12972060 (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid

(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid

Cat. No.: B12972060
M. Wt: 249.01 g/mol
InChI Key: KAIBEOBWYPOQPG-UHFFFAOYSA-N
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Description

(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid: is a boronic acid derivative that features a pyridazinyl and pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often rely on scalable versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Mechanism of Action

The mechanism by which (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic processes, it can coordinate with metal centers, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity .

Properties

Molecular Formula

C10H9BFN3O3

Molecular Weight

249.01 g/mol

IUPAC Name

[6-(6-fluoropyridin-3-yl)-3-methoxypyridazin-4-yl]boronic acid

InChI

InChI=1S/C10H9BFN3O3/c1-18-10-7(11(16)17)4-8(14-15-10)6-2-3-9(12)13-5-6/h2-5,16-17H,1H3

InChI Key

KAIBEOBWYPOQPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)F)(O)O

Origin of Product

United States

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